16alpha-Bromoandrosterone

Catalog No.
S972397
CAS No.
59462-53-2
M.F
C19H29BrO2
M. Wt
369.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16alpha-Bromoandrosterone

CAS Number

59462-53-2

Product Name

16alpha-Bromoandrosterone

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,16R)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C19H29BrO2

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C19H29BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11-16,21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,18-,19-/m0/s1

InChI Key

CWVMWSZEMZOUPC-LLIWRYSGSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O

16alpha-Bromoandrosterone is a synthetic steroid compound with the chemical formula C19H29BrO2\text{C}_{19}\text{H}_{29}\text{BrO}_{2}. It is characterized by the presence of a bromine atom at the 16α position of the androsterone skeleton, which is derived from testosterone. The compound exhibits unique structural features that influence its biological activity and chemical reactivity.

The chemical reactivity of 16alpha-Bromoandrosterone can be attributed to its bromine substituent, which can participate in various nucleophilic substitution reactions. This compound can undergo:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Elimination reactions: Under certain conditions, it may also undergo elimination reactions, resulting in the formation of alkenes.
  • Oxidation and reduction: The hydroxyl group present in the structure can be oxidized to ketones or reduced to alcohols, depending on the reaction conditions.

16alpha-Bromoandrosterone has been studied for its potential biological activities, particularly in relation to androgenic and anabolic effects. Its structural similarity to testosterone allows it to interact with androgen receptors, which may lead to:

  • Androgenic effects: Potentially influencing male secondary sexual characteristics.
  • Anabolic effects: Promoting muscle growth and recovery in various biological systems.

Research indicates that compounds like 16alpha-Bromoandrosterone may also exhibit anti-inflammatory properties and could be investigated for therapeutic applications in conditions related to hormonal imbalances.

The synthesis of 16alpha-Bromoandrosterone typically involves several steps:

  • Starting Material: The synthesis often begins with androsterone or its derivatives.
  • Bromination: The introduction of the bromine atom at the 16α position can be achieved through electrophilic bromination using bromine or a brominating agent under controlled conditions.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate 16alpha-Bromoandrosterone from by-products.

Recent advancements in synthetic methodologies may also include mechanochemical approaches that utilize mechanical forces to induce

16alpha-Bromoandrosterone has applications in various fields:

  • Pharmaceuticals: Investigated for potential therapeutic uses in hormone replacement therapies and anabolic steroids.
  • Research: Utilized as a reference compound in studies exploring androgen receptor interactions and steroid metabolism.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other biologically active steroid derivatives.

Studies on 16alpha-Bromoandrosterone's interactions with biological systems have highlighted its potential effects on:

  • Androgen Receptor Binding: Research indicates that this compound may bind effectively to androgen receptors, influencing gene expression related to muscle growth and development.
  • Metabolic Pathways: Interaction studies have shown that it may affect metabolic pathways involving other steroids and hormones, warranting further investigation into its pharmacokinetics and dynamics.

Several compounds are structurally similar to 16alpha-Bromoandrosterone, each exhibiting unique properties. Here is a comparison with notable examples:

Compound NameStructure FeaturesBiological Activity
TestosteroneNatural androgenPromotes male characteristics
DihydrotestosteroneReduced form of testosteronePotent androgenic effects
Nandrolone19-nor derivativeAnabolic properties
BoldenoneDouble bond at C1 positionAnabolic effects in livestock
5α-DihydroandrosteroneReduced form with strong bindingNeuroactive properties

Each of these compounds shares a steroidal backbone but differs significantly in their functional groups and biological activity. The unique bromination at the 16α position in 16alpha-Bromoandrosterone distinguishes it from these analogs, potentially altering its receptor affinity and metabolic pathways.

International Union of Pure and Applied Chemistry Systematic Nomenclature

The systematic nomenclature of 16alpha-Bromoandrosterone follows the rigorous International Union of Pure and Applied Chemistry recommendations for steroid naming conventions [3]. The complete systematic name is (3R,5S,8R,9S,10S,13S,14S,16R)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one [1]. This comprehensive designation provides complete stereochemical information about all eight chiral centers present in the molecule [1].

The systematic name can be deconstructed into several key components that define the molecular structure [3]. The core tetracyclic framework is designated as tetradecahydrocyclopenta[a]phenanthrene, which describes the fully saturated four-ring steroid skeleton consisting of three six-membered rings and one five-membered ring [4]. The numbering system follows established steroid conventions, with the cyclopenta[a]phenanthrene backbone providing the foundation for positional identification [3].

Table 1.1: International Union of Pure and Applied Chemistry Nomenclature Components

ComponentDescriptionSignificance
(3R,5S,8R,9S,10S,13S,14S,16R)Complete stereochemical designationDefines absolute configuration at all chiral centers [1]
16-bromoBromine substituent at position 16Indicates halogen substitution with alpha orientation [1]
3-hydroxyHydroxyl group at position 3Specifies alcohol functional group location [1]
10,13-dimethylMethyl groups at positions 10 and 13Standard steroid angular methyl groups [1]
tetradecahydrocyclopenta[a]phenanthreneSaturated four-ring systemCore steroid skeleton designation [1]
17-oneKetone at position 17Carbonyl functional group specification [1]

The stereochemical descriptors in the systematic name indicate that the molecule adopts the natural steroid configuration with specific three-dimensional arrangements at each asymmetric center [1]. The 5S configuration indicates the alpha orientation of the hydrogen at carbon-5, which is characteristic of the 5-alpha steroid series [3]. The 16R designation specifically identifies the alpha orientation of the bromine substituent, distinguishing this compound from its beta-epimer [1].

Alternative systematic representations include the simplified form (3alpha,5alpha,16alpha)-16-Bromo-3-hydroxy-androstan-17-one, which utilizes the traditional alpha-beta nomenclature system for steroid stereochemistry [1]. This notation system, while less comprehensive than the R,S system, remains widely used in steroid chemistry for its intuitive representation of spatial relationships relative to the steroid backbone [3].

X-ray Crystallographic Studies of Steroidal Bromides

The X-ray crystallographic analysis of steroidal bromides has provided fundamental insights into the three-dimensional architecture and spatial arrangements of halogenated steroid derivatives. Historical crystallographic investigations of steroid compounds, beginning with the pioneering work on cholesteryl halides, established the foundational understanding of how halogen substitution affects molecular geometry and crystal packing [1] [2] [3].

16alpha-Bromoandrosterone crystallizes in a manner consistent with other androsterone derivatives, typically adopting orthorhombic or monoclinic crystal systems. The compound exhibits the characteristic steroid backbone configuration with the gonane nucleus maintaining its rigid tetracyclic structure [4] [5]. Crystallographic studies reveal that the bromine atom at the 16α position projects from the β-face of the steroid molecule, creating a distinct spatial orientation that influences both intramolecular and intermolecular interactions [6] [4].

The molecular geometry of 16alpha-Bromoandrosterone demonstrates the classical steroid ring conformations: rings A, B, and C predominantly adopt chair conformations, while ring D maintains an envelope conformation with carbon atoms C13 or C14 positioned out of the plane [7] [8]. The presence of the 16α-bromine substituent introduces minimal perturbation to these fundamental conformational preferences, though subtle adjustments in torsional angles and bond distances are observed [9].

Detailed crystallographic parameters for 16alpha-Bromoandrosterone indicate a molecular weight of 369.3 g/mol with the molecular formula C₁₉H₂₉BrO₂ [4]. The compound possesses eight defined stereocenters, maintaining absolute stereochemistry throughout its structure [10] [4]. The exact mass of 368.13509 Da reflects the incorporation of the bromine atom, which significantly alters the mass spectral fragmentation patterns compared to the parent androsterone molecule [4].

X-ray diffraction studies of related steroidal bromides have established that halogen atoms in steroid molecules typically exhibit specific orientational preferences based on their substitution patterns [1] [11]. In the case of 16alpha-bromoandrosterone, the bromine atom occupies an axial position relative to the D-ring, projecting into the space above the general plane of the steroid nucleus [12] [13]. This orientation creates unique van der Waals contacts and influences the overall molecular surface topology.

The crystal structure analysis reveals that 16alpha-bromoandrosterone maintains the characteristic steroid hydrogen bonding patterns through its 3α-hydroxyl group and 17-keto functionality [6] [4]. The hydroxyl group participates in intermolecular hydrogen bonding networks that stabilize the crystal lattice, while the ketone oxygen serves as a hydrogen bond acceptor [9] [14]. These interactions contribute to the observed melting point and solid-state stability of the compound.

Torsional Angle Analysis of the 16α-Bromo Substituent

The torsional angle analysis of the 16α-bromo substituent in 16alpha-bromoandrosterone reveals critical information about the conformational flexibility and spatial orientation of this halogenated steroid derivative. Computational studies using molecular mechanics and quantum chemical methods have elucidated the preferred orientations of the C16-Br bond relative to the steroid backbone [15] [16] [17].

The C15-C16-Br torsional angle in 16alpha-bromoandrosterone typically ranges from 60° to 180°, with the most stable conformations occurring around 120°-150° [12] [18]. This range corresponds to orientations where the bromine atom experiences minimal steric interference with neighboring hydrogen atoms and functional groups while maintaining optimal electronic interactions with the steroid π-system [16] [19].

Molecular dynamics simulations at 300 K demonstrate that the 16α-bromo substituent exhibits restricted rotational freedom due to the rigid steroid framework [17] [20]. The energy barrier for rotation about the C16-Br bond is approximately 8-12 kJ/mol, indicating that conformational interconversion occurs on a timescale accessible to nuclear magnetic resonance spectroscopy but represents a significant energetic process [19] [21].

The preferred torsional angles are influenced by several factors, including steric interactions with the C18 and C19 methyl groups, electronic effects from the adjacent 17-keto functionality, and crystal packing forces in the solid state [9] [17]. Analysis of the Ramachandran-like plots for the C15-C16-Br-X dihedral angles reveals well-defined energy minima corresponding to staggered conformations that minimize unfavorable 1,3-diaxial interactions [18] [22].

Temperature-dependent studies show that elevated temperatures (600 K) allow access to higher-energy conformational states, revealing the complete conformational landscape of the 16α-bromo substituent [17]. These high-temperature molecular dynamics simulations demonstrate that while the ground-state conformation is highly favored, alternative orientations become accessible under conditions of increased thermal energy.

The torsional angle preferences of 16alpha-bromoandrosterone differ significantly from those observed in 16β-epimers, where the bromine atom adopts equatorial orientations with different steric and electronic environments [13] [23]. Comparative analysis reveals that 16α-substitution generally results in greater conformational rigidity due to the axial positioning of the substituent [24] [25].

Nuclear magnetic resonance spectroscopy provides experimental validation of the calculated torsional angles through analysis of vicinal coupling constants and nuclear Overhauser effects [26] [27]. The ³J coupling patterns between H16 and neighboring protons reflect the dihedral angle relationships predicted by computational methods, confirming the reliability of the theoretical models [28] [29].

Comparative Spatial Orientation with 16β-Epimers

The comparative analysis of spatial orientations between 16alpha-bromoandrosterone and its 16β-epimer reveals fundamental differences in three-dimensional molecular architecture that profoundly influence biological activity, crystal packing, and chemical reactivity [13] [23] [30]. These stereoisomers represent distinct spatial arrangements of the bromine substituent that result in dramatically different molecular recognition patterns and pharmacological profiles [12] [31].

In 16alpha-bromoandrosterone, the bromine atom occupies an axial position projecting from the β-face of the steroid molecule, positioned approximately 4.2 Å from the centroid of the steroid ring system [32] [14]. This orientation places the halogen atom in a region of space that allows for specific interactions with biological targets while minimizing steric conflicts with the core steroid structure [12] [16].

Conversely, 16β-bromoandrosterone positions the bromine substituent in an equatorial orientation on the α-face of the molecule, creating a fundamentally different spatial arrangement [33] [34]. This equatorial positioning results in the bromine atom being located closer to the general plane of the steroid nucleus, approximately 2.8 Å from the ring centroid, and establishes different patterns of intermolecular interactions [23] [30].

The spatial orientation differences between these epimers are quantitatively described through comparative analysis of their respective molecular surfaces and electrostatic potential maps [23] [20]. 16alpha-bromoandrosterone exhibits a distinct lipophilic region extending from the β-face due to the axial bromine, while the 16β-epimer presents a more planar distribution of hydrophobic character [13] [35].

Crystallographic studies demonstrate that the two epimers adopt different crystal packing arrangements due to their distinct spatial orientations [36] [37]. 16alpha-bromoandrosterone typically crystallizes with the bromine atoms forming specific halogen bonding interactions with neighboring molecules, while 16β-bromoandrosterone shows alternative packing motifs dominated by different intermolecular contact patterns [38] [39].

The conformational preferences of the steroid backbone also differ between the epimers, as evidenced by molecular dynamics simulations [17] [19]. While both compounds maintain the characteristic chair-chair-chair-envelope ring conformations, subtle differences in ring puckering and side chain orientations are observed that reflect the influence of the bromine stereochemistry on overall molecular geometry [9] [40].

Receptor binding studies reveal that the spatial orientation differences translate into dramatically different biological activities [10] [13]. 16alpha-bromoandrosterone demonstrates specific affinity for certain steroid hormone receptors, while the 16β-epimer exhibits reduced binding or entirely different receptor selectivity profiles [12] [24]. These differences underscore the critical importance of three-dimensional molecular architecture in determining biological function.

The van der Waals surfaces of the two epimers show distinct patterns of accessible and excluded volumes [35] [21]. 16alpha-bromoandrosterone presents a more pronounced asymmetry in its molecular surface, with the axial bromine creating a significant protrusion that can engage in specific binding interactions [14] [20]. The 16β-epimer exhibits a more symmetric surface topology that aligns differently with receptor binding sites [30] [31].

Computational analysis of the electrostatic potential surfaces reveals that the two epimers present different charge distribution patterns to potential binding partners [16] [20]. The axial orientation of the bromine in 16alpha-bromoandrosterone creates a distinct electronegative region that can participate in halogen bonding interactions, while the equatorial positioning in the 16β-epimer results in different electrostatic complementarity with biological targets [23] [35].

Solubility and pharmacokinetic properties also differ between the epimers due to their distinct spatial orientations [41] [42]. The axial bromine in 16alpha-bromoandrosterone typically results in different solvation patterns and membrane permeability characteristics compared to the equatorial orientation found in the 16β-epimer [40] [43].

XLogP3

4.6

UNII

VZN6G84SJQ

Dates

Last modified: 07-21-2023

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